

Ezeprogind: A Deep Dive into its Chemical Profile and Therapeutic Potential

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Compound of Interest

Compound Name: Ezeprogind

Cat. No.: B1666511

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Introduction

Ezeprogind (also known as AZP2006) is a novel, orally available small molecule currently under investigation for the treatment of neurodegenerative diseases, with a primary focus on Progressive Supranuclear Palsy (PSP).[1][2] It represents a first-in-class therapeutic agent that targets the progranulin (PGRN) pathway, a critical component in lysosomal function and neuronal survival.[1] This technical guide provides a comprehensive overview of the chemical structure, quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways of **Ezeprogind**.

Chemical Structure and Properties

Ezeprogind is a benzimidazole derivative with the following chemical identity:

- IUPAC Name: N-(3-(4-(3-(diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine
- Chemical Formula: C₂₅H₄₄N₆
- Molecular Weight: 428.66 g/mol
- SMILES String: CC(C)CN(CC(C)C)CCCN1CCN(CC1)CCCNc2nc3ccccc3[nH]2

Property	Value	Source
Molecular Formula	C ₂₅ H ₄₄ N ₆	PubChem
Molecular Weight	428.66 g/mol	TargetMol
Appearance	Solid	TargetMol
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	TargetMol

Preclinical and Clinical Data

Pharmacokinetic Properties

Phase 1 clinical trials in healthy male volunteers have provided initial pharmacokinetic data for **Ezeprogind**.

Parameter	Description	Finding	Study Population
Dose Range (Single Ascending Dose)	Single oral doses administered.	3 to 500 mg	64 healthy male volunteers
Dose Range (Multiple Ascending Dose)	Daily oral doses administered for 10 days.	30, 60, and 120 mg/day	24 healthy male volunteers
Absorption	Rate at which the drug enters the bloodstream.	Rapidly absorbed.	Healthy male volunteers
Distribution	The extent of drug distribution in body tissues.	Widely distributed in tissues.	Healthy male volunteers
Half-life	Time for the drug concentration to reduce by half.	Approximately 30 days.	Patients with PSP
CSF Concentration	Drug concentration in the cerebrospinal fluid.	Reached about 3% of plasma levels.	Patients with PSP

Pharmacodynamic and Efficacy Data

Preclinical and clinical studies have demonstrated the pharmacodynamic effects and potential efficacy of **Ezeprogind**.

Study Type	Model	Key Findings
In Vitro	Primary rat neuron/microglia co-cultures exposed to A β ₄₂	Promoted neuron survival, prevented neurite loss, increased progranulin secretion, inhibited microglial activation and proinflammatory cytokine production, and decreased tau phosphorylation.[3]
In Vitro	Rat motor neurons damaged with glutamate	Maintained survival of motor neurons at concentrations of 3-100 nM.[4]
In Vivo	Senescence Accelerated Mouse-Prone 8 (SAMP8) mice	Prevented or reversed cognitive deficits, decreased phosphorylated tau, A β , oxidative stress, and neuroinflammation.[3]
In Vivo	SOD1 G93A mouse model of ALS	Reduced the death of SOD1 G93A motor neurons.[4]
Phase 2a Clinical Trial	Patients with Progressive Supranuclear Palsy (PSP)	Well-tolerated at 60 mg/day. Elevated plasma progranulin relative to baseline. Reduced total tau and phospho-tau181 in CSF compared to baseline. Numerical improvements in PSP-Rating Scale score and gait score.[3]

Experimental Protocols

In Vitro Neuroprotection Assay in Rat Motor Neurons

This protocol assesses the neuroprotective effects of **Ezeprogind** against glutamate-induced excitotoxicity in primary motor neurons.

1. Cell Culture:

- Isolate motor neurons from the spinal cords of embryonic rats.
- Culture the motor neurons in a suitable medium.

2. Glutamate-Induced Injury:

- Induce neuronal damage by exposing the cultured motor neurons to glutamate.

3. Treatment with **Ezeprogind**:

- Culture the glutamate-damaged motor neurons with varying concentrations of **Ezeprogind** (e.g., 3-300 nM) for 48 hours.
- Include a positive control group treated with Riluzole.

4. Assessment of Neuroprotection:

- Quantify motor neuron survival using appropriate cell viability assays.
- Assess the integrity of the neurite network.

In Vivo Study in SOD1 G93A Mouse Model of ALS

This protocol evaluates the efficacy of **Ezeprogind** in a transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS).

1. Animal Model:

- Utilize the SOD1 G93A transgenic mouse model, which exhibits a progressive motor neuron disease phenotype.

2. Treatment Regimen:

- Administer **Ezeprogind** to the SOD1 G93A mice. The specific dose, route, and duration of administration should be defined based on preliminary studies.

3. Outcome Measures:

- Monitor the survival of motor neurons in the spinal cord.
- Assess motor performance and disease progression using standardized behavioral tests.

Phase 2a Clinical Trial in Progressive Supranuclear Palsy (PSP)

This section outlines the key design elements of the Phase 2a clinical trial of **Ezeprogind** in patients with PSP.

1. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled trial.

2. Patient Population:

- Enroll 36 male and female patients aged 40 to 80 with a diagnosis of probable or possible PSP.[\[3\]](#)

3. Treatment Arms:

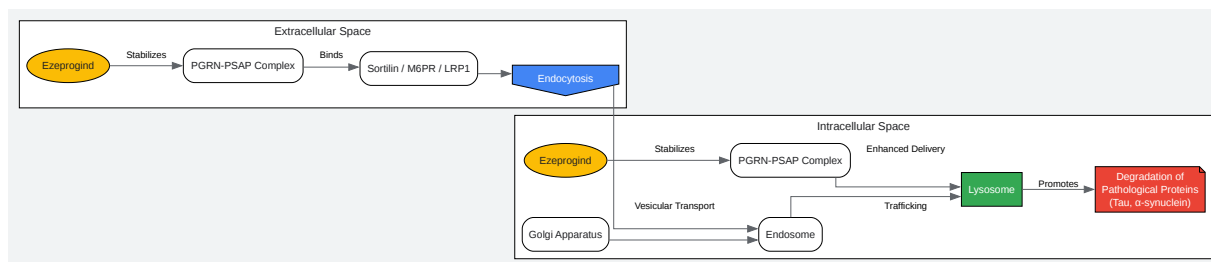
- Patients are randomized to receive either **Ezeprogind** (e.g., 60 mg daily) or a placebo as an oral solution for a specified duration (e.g., 3 months).[\[2\]](#)[\[3\]](#)

4. Outcome Measures:

- Primary: Safety and tolerability.[\[3\]](#)
- Secondary and Exploratory:
- Pharmacokinetics of **Ezeprogind**.
- Biomarkers in cerebrospinal fluid (CSF) and plasma, including total tau, phospho-tau181, amyloid-beta, and progranulin.[\[3\]](#)
- Clinical efficacy assessed using the PSP-Rating Scale and gait analysis.[\[3\]](#)

Signaling Pathways and Mechanisms of Action

Ezeprogind's primary mechanism of action involves the stabilization of the progranulin (PGRN) and prosaposin (PSAP) complex, leading to enhanced lysosomal function.

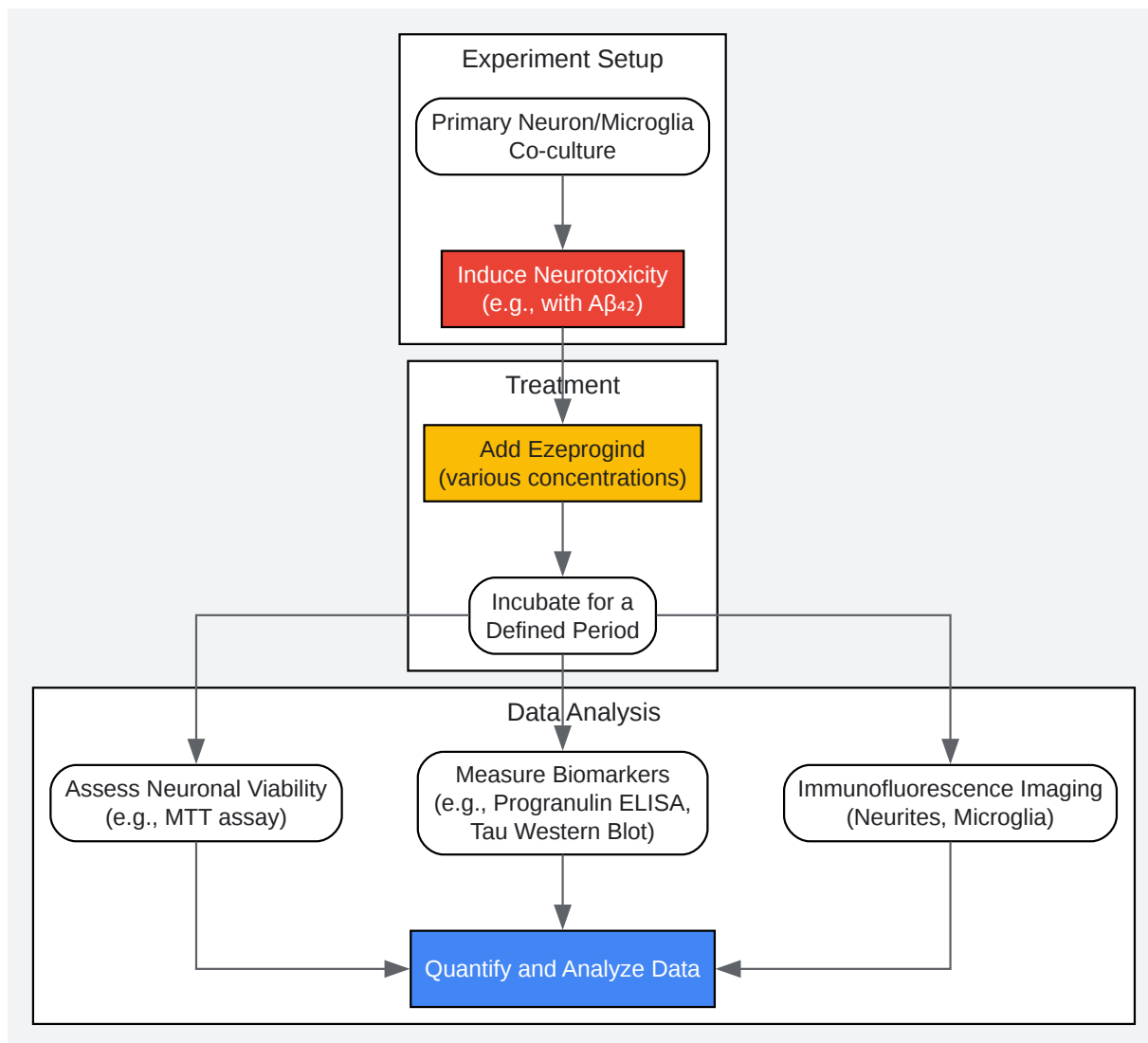


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Caption: Mechanism of action of **Ezeprogind**.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of **Ezeprogind** in an in vitro model of neurodegeneration.



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References

- 1. AZP2006 (Ezeprogind®): a Promising New Drug Candidate in the Battle Against Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alzprotect - Alzprotect forges ahead with first patients enrolled in Phase 2a study in Progressive Supranuclear Palsy (PSP) [alzprotect.com]
- 3. Ezeprogind | ALZFORUM [alzforum.org]
- 4. Ezeprogind is neuroprotective in experimental ALS | BioWorld [bioworld.com]
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